Product packaging for Ethyl 2-[(phenylsulfonyl)anilino]acetate(Cat. No.:CAS No. 94460-96-5)

Ethyl 2-[(phenylsulfonyl)anilino]acetate

Cat. No.: B2580832
CAS No.: 94460-96-5
M. Wt: 319.38
InChI Key: YKXOJHDXMXOGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Anilinoacetate Derivatives in Organic Synthesis

Anilinoacetate derivatives are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules. The presence of both an aniline (B41778) and an acetate (B1210297) functional group allows for diverse chemical transformations. For instance, the nitrogen atom can undergo various reactions such as alkylation, acylation, and cyclization, while the ester group can be hydrolyzed, reduced, or participate in condensation reactions.

A notable example of a related compound is ethyl 2-(4-chloro-anilino)acetate, the crystal structure of which has been determined. In the solid state, this molecule is nearly planar, and its crystal packing is characterized by inversion dimers formed through N-H···O hydrogen bonds, creating R2(2)(10) loops. nih.govresearchgate.net This structural information provides insights into the potential intermolecular interactions that can govern the supramolecular chemistry of anilinoacetate derivatives.

The synthesis of such derivatives often involves the reaction of an aniline with an alpha-haloacetate. For example, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739). While not a direct analogue, this illustrates a common synthetic strategy for forming the ethyl acetate linkage.

Role of the Phenylsulfonyl Moiety in Modulating Chemical Behavior

Furthermore, the phenylsulfonyl group can act as a protecting group in organic synthesis due to its stability under various reaction conditions and its ability to be cleaved when necessary. enamine.net It is also a key functional group in a variety of pharmaceuticals, including antibiotics and anticancer therapeutics, highlighting its importance in medicinal chemistry. The sulfonyl group's ability to act as a leaving group in the form of a sulfinate anion further expands its synthetic utility.

Structural Framework and Research Interest in Ethyl 2-[(phenylsulfonyl)anilino]acetate

The structural framework of this compound combines the anilinoacetate core with a phenylsulfonyl group attached to the aniline nitrogen. This specific arrangement is of research interest due to the interplay between the electron-donating character of the aniline nitrogen and the strong electron-withdrawing nature of the phenylsulfonyl group. This electronic push-pull system can lead to interesting chemical reactivity and potential applications in materials science and medicinal chemistry.

The following table provides crystallographic data for a related anilinoacetate derivative, which can serve as a reference for understanding the general structural features of this class of compounds.

Compound Ethyl 2-(4-chloro-anilino)acetate
Formula C10H12ClNO2
Crystal System Triclinic
Space Group P-1
a (Å) 5.373 (5)
b (Å) 7.575 (7)
c (Å) 14.127 (12)
α (°) 75.83 (4)
β (°) 87.73 (3)
γ (°) 72.99 (3)
Reference researchgate.net

Scope and Objectives of Academic Investigations

Academic investigations into N-Phenylsulfonyl Anilinoacetates and related compounds are driven by several objectives. A primary goal is the development of novel synthetic methodologies to access these and more complex molecular architectures. Understanding the fundamental reactivity of this class of compounds is also a key research area.

Furthermore, there is significant interest in the potential biological activities of these molecules. The anilino moiety is a common feature in many pharmaceuticals, and the phenylsulfonyl group is a well-established pharmacophore. nih.gov The combination of these two groups in a single molecule makes N-Phenylsulfonyl Anilinoacetates attractive targets for medicinal chemistry research. For instance, aniline derivatives are used as intermediates for drugs like sulfonamides. amanote.com

The study of the solid-state structures of these compounds through techniques like X-ray crystallography is another important objective. Such studies provide valuable information on intermolecular interactions, which can be crucial for understanding their physical properties and for the rational design of new materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO4S B2580832 Ethyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 94460-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-21-16(18)13-17(14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXOJHDXMXOGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Convergent Synthetic Routes to Ethyl 2-[(phenylsulfonyl)anilino]acetate and its Analogues

Convergent synthesis offers an efficient approach to complex molecules by preparing key fragments separately before their final assembly. For this compound, this typically involves the preparation of a sulfonylated aniline (B41778) and a subsequent N-alkylation step.

A primary strategy for the synthesis of the target compound is the N-alkylation of a pre-formed N-phenylsulfonyl aniline with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). This reaction forms the crucial nitrogen-carbon bond of the glycine (B1666218) ester side chain. The general reaction involves the deprotonation of the sulfonamide nitrogen by a base, creating a nucleophilic anion that then attacks the electrophilic carbon of the ethyl haloacetate.

A specific example of this N-alkylation strategy involves the reaction of 2-(benzenesulfonylamino)benzaldehyde with ethyl bromoacetate. In this approach, the aldehyde-functionalized sulfonylated aniline serves as a key intermediate. The presence of the aldehyde group offers a handle for further synthetic transformations if desired. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base facilitates the formation of the sulfonamide anion, which then undergoes nucleophilic substitution with ethyl bromoacetate to yield the corresponding N-alkylated product.

Reactant 1Reactant 2BaseSolventProduct
2-(Benzenesulfonylamino)benzaldehydeEthyl BromoacetateK₂CO₃DMFEthyl 2-{2-(formyl)phenylamino}acetate

This table outlines a typical reaction setup for the N-alkylation of 2-(Benzenesulfonylamino)benzaldehyde.

Alternative approaches focus on building the scaffold in a different sequence. For instance, aniline could first be alkylated with ethyl bromoacetate to form ethyl 2-anilinoacetate, followed by sulfonylation of the secondary amine with benzenesulfonyl chloride. However, controlling the selectivity of the sulfonylation step can be challenging.

N-Alkylation Strategies Involving Sulfonylated Anilines and Haloacetates

Catalytic Systems and Optimized Reaction Conditions for Synthesis

The efficiency of the N-alkylation of sulfonylated anilines can be influenced by the choice of catalyst and reaction conditions. While often base-mediated, catalytic systems can enhance reaction rates and yields. For the related N-alkylation of amines and sulfonamides with alcohols, various transition metal catalysts, including those based on iron, ruthenium, and manganese, have been explored. ionike.comorganic-chemistry.org For the N-alkylation with alkyl halides, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases.

Optimized conditions for the N-alkylation of sulfonylated anilines with ethyl bromoacetate generally involve the use of a suitable base and solvent combination. Common bases include potassium carbonate, sodium hydride, and cesium carbonate, which vary in strength and solubility. Polar aprotic solvents such as DMF, acetonitrile, and acetone (B3395972) are often preferred as they effectively solvate the reactants and intermediates. The reaction temperature can be varied, with heating often employed to accelerate the reaction rate.

Preparation of Key Intermediates and Substrates

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Substituted N-phenylsulfonyl anilines are crucial intermediates and are typically synthesized by the reaction of a corresponding substituted aniline with benzenesulfonyl chloride. This reaction is a classic method for the formation of sulfonamides. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. cbijournal.com The choice of solvent can range from dichloromethane (B109758) to aqueous biphasic systems.

For instance, the synthesis of N-(2-formylphenyl)benzenesulfonamide, a key intermediate mentioned in section 2.1.1.1, can be achieved by the reaction of 2-aminobenzaldehyde (B1207257) with benzenesulfonyl chloride. Alternatively, it can be prepared by the oxidation of N-[2-(hydroxymethyl)phenyl]benzenesulfonamide using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). nih.gov

Aniline DerivativeSulfonylating AgentBaseSolventProduct
AnilineBenzenesulfonyl ChloridePyridineDichloromethaneN-Phenylbenzenesulfonamide
2-AminobenzaldehydeBenzenesulfonyl ChlorideTriethylamineDichloromethaneN-(2-Formylphenyl)benzenesulfonamide
4-MethoxyanilineBenzenesulfonyl ChloridePyridineDichloromethaneN-(4-Methoxyphenyl)benzenesulfonamide

This table provides examples of the synthesis of substituted N-phenylsulfonyl anilines.

Synthesis of Ethyl Haloacetates and Related Electrophiles

Ethyl haloacetates, such as ethyl chloroacetate (B1199739) and ethyl bromoacetate, are common alkylating agents in organic synthesis. Their preparation typically involves the esterification of the corresponding haloacetic acid with ethanol.

Ethyl Chloroacetate: This compound is frequently synthesized through the Fischer esterification of chloroacetic acid with ethanol, using a strong acid catalyst like sulfuric acid. prepchem.comchemicalbook.com The reaction is typically heated to reflux to drive the equilibrium towards the product. prepchem.com To improve the yield, azeotropic distillation using a water-entraining solvent like benzene (B151609) or cyclohexane (B81311) can be employed to remove the water formed during the reaction. chemicalbook.comresearchgate.net One method involves heating a mixture of monochloroacetic acid, 95% ethyl alcohol, and concentrated sulfuric acid at 100°C for 5-6 hours. prepchem.com Another approach uses a cation exchange resin as a recyclable, heterogeneous catalyst in a reactive distillation setup, achieving yields as high as 98.92%. researchgate.net A greener alternative using sodium dodecyl sulfate (B86663) (SDS) as a catalyst has also been reported, reaching a yield of 97.1% under reflux conditions with cyclohexane as a water-carrying agent. tandfonline.com

The following tables summarize various synthetic conditions for preparing these key electrophiles.

Table 1: Synthetic Methodologies for Ethyl Chloroacetate
ReactantsCatalystSolvent/ConditionsReaction TimeYieldReference
Monochloroacetic acid, 95% Ethyl alcoholConcentrated H₂SO₄Reflux at 100°C5-6 hoursNot specified prepchem.com
Chloroacetic acid, EthanolH₂SO₄Benzene (azeotropic removal of water)Not specified85% chemicalbook.com
Chloroacetic acid, EthanolSodium Dodecyl Sulfate (SDS)Cyclohexane (water-carrying agent), Reflux2.5 hours97.1% tandfonline.com
Chloroacetic acid, EthanolCation exchange resinCyclohexane (water entrainer), Reactive distillationShorter time than other methods98.92% researchgate.net
Table 2: Synthetic Methodologies for Ethyl Bromoacetate
ReactantsCatalyst/ReagentsSolvent/ConditionsReaction TimeYieldReference
Bromoacetic acid, EthanolH₂SO₄Reflux24 hours85% chemicalbook.com
Acetic acid, Bromine, EthanolRed phosphorus, then H₂SO₄Step 1: 60-65°C; Step 2: Reflux~2 hours for reflux~80% prepchem.com
Glacial acetic acid, Acetic anhydride, Bromine, EthanolPyridine, then H₂SO₄Benzene (azeotropic removal of water)Not specifiedNot specified orgsyn.org

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies include the use of solvent-free conditions and alternative energy sources like microwave irradiation.

Solvent-Free and Microwave-Assisted Synthesis Approaches

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. This approach reduces pollution, lowers costs associated with solvent purchase and disposal, and can lead to simpler reaction work-ups. For nitrogen-containing compounds, solvent-free syntheses have proven effective. For instance, the synthesis of 2-anilino nicotinic acid derivatives has been achieved by heating 2-chloronicotinic acid with various anilines at 120°C without any catalyst or solvent, resulting in good to excellent yields in short reaction times (15–120 minutes). nih.gov This methodology, which involves a nucleophilic aromatic substitution, is analogous to the potential synthesis of this compound from N-(phenylsulfonyl)aniline and an ethyl haloacetate. The development of a solvent-free route would likely involve heating the reactants together, possibly with a solid base, to facilitate the reaction. Another example is the lipase-catalyzed synthesis of 2-phenylethyl acetate (B1210297) in a solvent-free system, where one of the reactants (ethyl acetate) also serves as the solvent. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering advantages such as dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer side products compared to conventional heating methods. brieflands.combeilstein-archives.org The direct interaction of microwave energy with polar molecules leads to rapid and uniform heating, which can accelerate reaction rates.

The application of microwave-assisted synthesis has been reported for a variety of heterocyclic compounds structurally related to the target molecule. mdpi.comresearchgate.net For example, the synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates was achieved through a microwave-assisted reaction, highlighting the utility of this technique for creating ester-containing heterocyclic systems. brieflands.com Similarly, various imidazo[1,5-a]pyridine (B1214698) derivatives have been synthesized using one-pot microwave-assisted protocols, affording products in high yields (>80%). mdpi.com Given that the synthesis of this compound involves the formation of a C-N bond via alkylation, it is a strong candidate for optimization using microwave technology. A hypothetical microwave-assisted approach would involve mixing N-(phenylsulfonyl)aniline, ethyl bromoacetate, and a base in a suitable polar solvent (or under solvent-free conditions) and irradiating the mixture in a microwave reactor for a short period. This would likely lead to a significant reduction in reaction time and an increase in efficiency compared to traditional refluxing methods.

Chemical Transformations and Reaction Mechanisms

Reactivity of the Anilino Nitrogen Center

The nitrogen atom in Ethyl 2-[(phenylsulfonyl)anilino]acetate is bonded to two electron-withdrawing groups: the phenylsulfonyl group and the ester-substituted acetyl group. This electronic environment significantly influences its reactivity.

The lone pair of electrons on the anilino nitrogen is delocalized into both the phenyl ring and the sulfonyl group, which greatly reduces its basicity and nucleophilicity. Consequently, direct nucleophilic addition to this nitrogen center is generally not a favored reaction pathway under standard conditions. The steric hindrance imposed by the bulky phenyl and phenylsulfonyl groups further limits the accessibility of the nitrogen atom to incoming nucleophiles. Reactions that typically involve nucleophilic attack on a nitrogen, such as certain types of additions, are therefore not characteristic of this compound.

Despite its reduced nucleophilicity, the anilino nitrogen can undergo derivatization, primarily through reactions that involve deprotonation followed by the addition of an electrophile.

N-Alkylation: The hydrogen atom on the anilino nitrogen is acidic due to the presence of the two adjacent electron-withdrawing groups. Treatment with a suitable base can generate the corresponding anion, which can then act as a nucleophile. Subsequent reaction with an alkyl halide can lead to N-alkylation. For instance, the N-ethylation of a similar compound, 4-methyl-N-phenylbenzenesulfonamide, has been achieved by treatment with sodium hydride followed by ethyl iodide. This suggests that this compound could undergo analogous N-alkylation reactions to introduce an alkyl substituent at the anilino nitrogen.

ReactantReagentProduct
This compound1. Base (e.g., NaH) 2. Alkyl Halide (R-X)Ethyl 2-[(N-alkyl-N-phenyl)sulfonylamino]acetate

N-Acylation: Similarly, N-acylation can be achieved by reacting the deprotonated anilino nitrogen with an acylating agent, such as an acyl chloride or anhydride. This would result in the formation of an N-acylsulfonamide derivative. Such reactions are known for sulfonamides and are sometimes facilitated by catalysts like titanium(IV) chloride when reacting with esters as acylating agents.

ReactantReagentProduct
This compound1. Base 2. Acylating Agent (RCOCl)Ethyl 2-[(N-acyl-N-phenyl)sulfonylamino]acetate

Transformations Involving the Ester Functional Group

The ethyl ester moiety is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, N-phenyl-N-(phenylsulfonyl)glycine. Basic hydrolysis, or saponification, is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide. Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid and excess water. A study on the analogous compound ethyl 2-(aminosulfonyl)benzoate demonstrated that its hydrolysis and subsequent cyclization are influenced by pH and temperature, suggesting that the reaction conditions for the hydrolysis of this compound would also be critical.

ReactionConditionsProduct
HydrolysisH₃O⁺ or OH⁻, heatN-Phenyl-N-(phenylsulfonyl)glycine

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of the corresponding methyl ester. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product.

ReactantReagentProduct
This compoundR'OH, H⁺ or R'O⁻Mthis compound (if R' = CH₃)

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which would convert this compound into 2-[(phenylsulfonyl)anilino]ethanol. The reduction of esters with LiAlH₄ is a well-established method and proceeds via nucleophilic acyl substitution by a hydride ion. The reduction of N-protected amino acid esters to their corresponding amino alcohols is a widely used analogous reaction.

ReactantReagentProduct
This compound1. LiAlH₄ 2. H₂O2-[(Phenylsulfonyl)anilino]ethanol

Reactivity of the Phenylsulfonyl Group

The phenylsulfonyl group is generally stable but can participate in certain chemical transformations.

The sulfur-nitrogen bond in sulfonamides can be cleaved under specific reductive conditions. While the phenylsulfonyl group itself is robust, harsh conditions such as treatment with strong reducing agents like sodium in liquid ammonia (B1221849) or electrochemical reduction can lead to the cleavage of the N-S bond.

The phenyl ring of the phenylsulfonyl group is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the sulfonyl group. Conversely, it is activated towards nucleophilic aromatic substitution, particularly if there are additional activating groups on the ring or under forcing conditions. However, such reactions on the unsubstituted phenylsulfonyl ring of this compound would require potent nucleophiles and likely high temperatures.

Role as a Leaving Group in Substitution and Elimination Reactions

The anilinoacetate moiety, particularly when N-substituted with a strong electron-withdrawing group like phenylsulfonyl, is not a typical leaving group in standard nucleophilic substitution or elimination reactions. Good leaving groups are generally weak bases. libretexts.org The pKa of the conjugate acid of an aniline (B41778) is typically around 4-5, making the anilide anion a relatively strong base and thus a poor leaving group.

The presence of the phenylsulfonyl group significantly increases the acidity of the N-H proton (if present) but does not inherently transform the entire (phenylsulfonyl)anilino fragment into a facile leaving group from a carbon center. In principle, for the (phenylsulfonyl)anilino group to act as a nucleofuge, the C-N bond would need to cleave, which is energetically unfavorable under typical substitution/elimination conditions. Instead, the reactivity of the molecule is more likely to be centered around the other functional groups. For comparison, the conversion of amines into bis-sulfonylimides has been shown to create a suitable leaving group, but this involves two sulfonyl groups attached to the nitrogen. nih.gov

Transformations Involving the Sulfur Atom

The sulfur atom in the phenylsulfonyl group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. However, it can participate in reactions where the sulfonyl group is either displaced or modified. While specific examples involving this compound are not readily found, analogous transformations of sulfonamides and sulfonyl-containing compounds are well-documented.

Reductive cleavage of the N-S bond in sulfonamides can be achieved using various reagents, such as sodium in liquid ammonia, or catalytic hydrogenation under specific conditions. This would lead to the formation of N-phenylglycine ethyl ester and benzenesulfinic acid.

Cyclization and Rearrangement Reactions Leading to Fused Systems

The structure of this compound contains the necessary components for intramolecular cyclization reactions to form various heterocyclic systems.

Formation of Heterocyclic Scaffolds Incorporating the Anilinoacetate Moiety

The anilinoacetate portion of the molecule is a key synthon for the formation of several classes of fused heterocyclic compounds. Depending on the reaction conditions and the reagents employed, cyclization can be directed to form structures like benzodiazepines, quinolines, or other related scaffolds.

For instance, the reaction of ortho-phenylenediamines with β-keto esters is a common route to 1,5-benzodiazepines. researchgate.net While this compound is not a β-keto ester, its structural similarity to precursors used in benzodiazepine (B76468) synthesis suggests that intramolecular cyclization could be induced. For example, activation of the ester carbonyl followed by intramolecular nucleophilic attack by the phenyl ring of the aniline moiety could potentially lead to a cyclized product, although this would likely require harsh conditions. A more plausible pathway might involve a Pictet-Spengler-type reaction if the aniline ring is sufficiently activated, or a Bischler-Napieralski-type reaction following conversion of the ester to an appropriate intermediate.

The synthesis of quinoline (B57606) derivatives often involves the cyclization of aniline precursors. nih.govnih.govresearchgate.net For example, the Gould-Jacobs reaction utilizes anilines and ethoxymethylenemalonate esters to construct the quinoline ring system. While the direct cyclization of this compound to a quinoline is not a standard named reaction, intramolecular Friedel-Crafts acylation of the N-phenyl ring could be envisioned under strongly acidic conditions, leading to an oxindole (B195798) derivative rather than a quinoline.

Intramolecular Cyclodehydration Reactions in Related Systems

Intramolecular cyclodehydration is a common strategy for the synthesis of heterocyclic compounds. In systems related to this compound, this can be a key step. For example, the synthesis of certain benzodiazepine derivatives involves the cyclization of N-(2-aminobenzoyl)amino acids, which can be seen as a related intramolecular condensation. researchgate.net

Acylketenes, which can be generated from precursors like 1,3-dioxinones, are known to undergo intramolecular cyclization with tethered nucleophiles to form macrocycles. nih.gov While not a direct cyclodehydration, this illustrates the principle of intramolecular ring formation driven by the reactivity of a carbonyl group.

Mechanistic Investigations of Key Reactions

Due to the limited specific literature on this compound, a discussion of its reaction mechanisms relies on analogous systems.

Elucidation of Reaction Pathways and Intermediate Formation

In potential cyclization reactions of this compound, the formation of key intermediates would dictate the final product. For a Friedel-Crafts type cyclization onto the aniline ring, an acylium ion or a related electrophilic species would be generated at the ester carbonyl, which would then be attacked by the electron-rich aromatic ring.

In reactions aiming to form quinoline or benzodiazepine structures, the mechanism would likely involve the formation of an imine or enamine intermediate. For instance, in the synthesis of 1,5-benzodiazepines from o-phenylenediamines and carbonyl compounds, the initial step is the formation of a Schiff base, which then undergoes intramolecular attack. researchgate.net

Should the molecule be induced to undergo radical cyclization, the reaction would proceed through radical intermediates. The specific pathway and the nature of the intermediates would depend on the method of radical generation.

Role of Tautomerization in Reaction Outcomes

The chemical behavior of this compound is significantly influenced by its capacity to exist in different tautomeric forms. Tautomers are structural isomers of a chemical compound that readily interconvert. This phenomenon plays a crucial role in determining the regioselectivity of reactions, particularly when the molecule is subjected to conditions that promote the formation of an intermediate anion. The two primary forms of tautomerism relevant to this molecule are keto-enol tautomerism and a nitrogen-centered tautomerism, which dictates the nucleophilic character of the molecule.

The phenylsulfonyl group, being strongly electron-withdrawing, increases the acidity of both the proton on the nitrogen atom and the α-carbon (the carbon adjacent to the carbonyl group). This dual acidity is the foundation for the ambident nucleophilic nature of the deprotonated species.

Under basic conditions, a proton can be abstracted from either the nitrogen atom or the α-carbon. The removal of the α-proton leads to the formation of an enolate, which is a key intermediate in keto-enol tautomerism. This enolate has nucleophilic character at the α-carbon. Conversely, deprotonation of the nitrogen atom results in a nitrogen anion. The equilibrium between these tautomeric anionic forms is sensitive to factors such as the solvent, temperature, and the nature of the base used.

The existence of these different tautomeric intermediates means that when this compound is reacted with an electrophile, the outcome can be either C-alkylation or N-alkylation. The specific product formed will depend on which tautomer is more reactive or more abundant under the given reaction conditions.

For instance, in a reaction with an alkyl halide (R-X), if the enolate tautomer is the dominant nucleophile, the reaction will proceed via C-alkylation, leading to the formation of a new carbon-carbon bond. If, however, the nitrogen anion is the more reactive species, N-alkylation will occur, resulting in a new nitrogen-carbon bond. This differential reactivity is a classic example of how tautomerization can direct the outcome of a chemical reaction.

The table below illustrates the potential products arising from the reaction of this compound with a generic electrophile (E+), highlighting the role of the tautomeric intermediates.

Tautomeric IntermediateSite of Nucleophilic AttackProduct TypeResulting Compound
Enolateα-CarbonC-substitutionEthyl 2-E-2-[(phenylsulfonyl)anilino]acetate
Nitrogen AnionNitrogenN-substitutionEthyl 2-[N-E-(phenylsulfonyl)anilino]acetate

It is important to note that the reaction conditions can be tuned to favor one tautomer over the other, thus allowing for selective synthesis of either the C-substituted or N-substituted product. This control over reaction pathways is a powerful tool in synthetic organic chemistry.

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. Although the crystal structure for Ethyl 2-[(phenylsulfonyl)anilino]acetate has not been reported, analysis of analogous compounds allows for a predictive understanding of its key structural features.

The molecular conformation of this compound is expected to be complex, characterized by several rotatable bonds. The geometry around the sulfonamide nitrogen atom is of particular interest. In related sulfonamide structures, the nitrogen atom typically exhibits a sp³ hybridization, leading to a distorted tetrahedral geometry around the sulfur atom.

Table 1: Expected Torsion Angles and Molecular Geometry

Parameter Expected Value/Conformation Rationale based on Analogous Structures
S-N Bond Geometry Trigonal pyramidal Consistent with sp³ hybridized nitrogen in sulfonamides.
Phenyl(sulfonyl)-N-C-Phenyl(anilino) Dihedral Significant twist (non-coplanar) To alleviate steric strain between the bulky phenylsulfonyl and phenyl groups.

In the absence of strong hydrogen bond donors like -OH or a primary amine, the crystal packing of this compound is likely to be dominated by weak C-H···O hydrogen bonds. The oxygen atoms of the sulfonyl group (O=S=O) and the carbonyl group (C=O) of the ethyl acetate (B1210297) moiety are expected to be the primary hydrogen bond acceptors.

In many organic molecules, these weak interactions are crucial in forming supramolecular assemblies. For example, in the crystal structure of a related indole (B1671886) derivative, molecules are linked by C-H···O hydrogen bonds to form a three-dimensional network. nih.gov Similarly, in Ethyl 2-(4-chloroanilino)acetate, inversion dimers are formed through pairs of N-H···O hydrogen bonds. While the title compound has a tertiary amine and thus lacks N-H donors, the aromatic and aliphatic C-H groups can act as donors to the sulfonyl and carbonyl oxygens of neighboring molecules, creating a network of interactions that stabilize the crystal lattice.

The presence of two phenyl rings in this compound makes π-π stacking interactions a highly probable feature of its crystal packing. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, are a significant force in the organization of aromatic molecules in the solid state. enamine.net

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in flexible organic molecules like this compound. The presence of multiple rotatable bonds and various potential intermolecular interaction sites (C-H···O, π-π stacking) means that different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to different packing arrangements with varying thermodynamic stabilities.

The study of polymorphism is a key aspect of crystal engineering, where the goal is to control the solid-state structure to achieve desired physical properties. For a molecule like this compound, different polymorphs could exhibit differences in solubility, melting point, and stability. Understanding the interplay of the various non-covalent interactions would be essential for controlling its crystallization and isolating a desired polymorphic form.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For a flexible molecule like this compound, advanced NMR techniques such as 2D NMR (COSY, NOESY) and variable-temperature NMR would be invaluable for understanding its conformational dynamics.

In solution, the molecule is not static but exists as an equilibrium of different conformers due to rotation around its single bonds. The rate of interconversion between these conformers influences the appearance of the NMR spectrum. If the rotation is fast on the NMR timescale, time-averaged signals are observed. If the rotation is slow, separate signals for each conformer may be visible.

For molecules with hindered rotation, such as some N-substituted glycine (B1666218) derivatives, distinct sets of signals for different rotamers (conformational isomers) can be observed. The barriers to rotation can be calculated from the coalescence temperature in variable-temperature NMR experiments. Given the steric bulk of the phenylsulfonyl group, it is possible that rotation around the N-C(phenyl) and N-S bonds is hindered, potentially leading to the presence of multiple conformers in solution that could be studied by NMR. Nuclear Overhauser Effect (NOE) spectroscopy would be particularly useful in this context, as it can provide information about through-space proximities of protons, helping to define the predominant solution-state conformation(s).

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Ethyl 2-[N-(2-Formylphenyl)benzenesulfonamido]acetate

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the spectra would be dominated by signals corresponding to the ester, the sulfonyl group, and the aromatic rings.

Ester Group: A strong, sharp absorption band is expected in the FTIR spectrum corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region.

Sulfonyl Group (SO₂): The phenylsulfonyl moiety is characterized by two distinct and strong stretching vibrations. The asymmetric SO₂ stretching vibration is anticipated to appear in the 1370-1330 cm⁻¹ range, while the symmetric stretching vibration would be found in the 1180-1160 cm⁻¹ region. These are typically very intense and reliable diagnostic peaks.

Anilino Moiety and Aromatic Rings: The C-N stretching vibration of the tertiary amine is expected to be observed in the 1360-1250 cm⁻¹ region. The presence of two phenyl rings will give rise to multiple characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations cause a series of medium to weak bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.

The combination of FTIR and Raman spectroscopy provides complementary information. While the polar C=O and SO₂ groups are expected to show strong absorption in the FTIR spectrum, the non-polar aromatic ring vibrations are often more prominent in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound This table presents expected wavenumber ranges based on characteristic functional group frequencies. Actual experimental values may vary.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (FTIR)
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-HStretching3000 - 2850Medium
Ester C=OStretching1750 - 1735Strong
Aromatic C=CStretching1600 - 1450Medium to Weak
Sulfonyl S=OAsymmetric Stretching1370 - 1330Strong
Tertiary Amine C-NStretching1360 - 1250Medium
Ester C-OStretching1300 - 1000Strong
Sulfonyl S=OSymmetric Stretching1180 - 1160Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. This allows for the unambiguous determination of the molecular formula.

The molecular formula for this compound is C₁₆H₁₇NO₄S. The calculated monoisotopic mass for the neutral molecule [M] is 319.0878 Da. In HRMS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ with a calculated m/z of 320.0956 or as a sodiated adduct [M+Na]⁺ with a calculated m/z of 342.0776.

Beyond molecular formula determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While an experimental spectrum is not available, a plausible fragmentation pathway can be predicted based on the molecule's structure, which contains several bonds susceptible to cleavage.

Key predicted fragmentation pathways include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester can lead to the loss of an ethoxy radical, resulting in an acylium ion.

Loss of the ethyl group (-C₂H₅): Loss of the ethyl radical from the ester is another common pathway.

Cleavage of the N-S bond: The bond between the aniline (B41778) nitrogen and the sulfonyl sulfur can break, separating the molecule into two major fragments corresponding to the phenylsulfonyl cation and the ethyl anilinoacetate radical, or vice versa.

Loss of sulfur dioxide (SO₂): The sulfonyl group can be lost as a neutral SO₂ molecule.

Table 2: Predicted HRMS Fragments for this compound This table presents theoretically calculated exact masses for the parent ion and plausible fragments.

Ion/FragmentMolecular FormulaCalculated Exact Mass (m/z)Description
[M+H]⁺C₁₆H₁₈NO₄S⁺320.0956Protonated parent molecule
[M+Na]⁺C₁₆H₁₇NNaO₄S⁺342.0776Sodiated parent molecule
[M-C₂H₅O]⁺C₁₄H₁₂NO₃S⁺274.0538Loss of the ethoxy group
[C₆H₅SO₂]⁺C₆H₅O₂S⁺141.0010Phenylsulfonyl cation
[M-C₆H₅SO₂]⁺C₁₀H₁₂NO₂⁺180.0919Loss of the phenylsulfonyl group

This predictive analysis, based on fundamental principles of spectroscopy, provides a robust framework for the structural characterization of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and efficient calculation of various molecular properties.

Geometry Optimization and Conformational Preference Analysis

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For Ethyl 2-[(phenylsulfonyl)anilino]acetate, DFT calculations are used to find the most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Electronic Structure Analysis: HOMO-LUMO Gap and Global Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO gap provides a quantitative measure of its stability and reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors, derived within the framework of conceptual DFT, provide further insights into the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η) A measure of the energy lowering of a molecule when it accepts electrons.

This interactive table summarizes key global reactivity descriptors calculated from HOMO and LUMO energies.

These parameters collectively help in predicting how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The spatial distribution and energy of these frontier orbitals are paramount in determining the course of a chemical reaction.

For this compound, FMO analysis involves visualizing the HOMO and LUMO. The location of the HOMO indicates the regions of the molecule that are most nucleophilic (electron-donating). The distribution of the LUMO highlights the electrophilic (electron-accepting) sites. This analysis is critical for predicting regioselectivity and stereoselectivity in reactions involving this compound. The shapes and symmetries of these orbitals govern whether a particular interaction is favorable ("allowed") or unfavorable ("forbidden").

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.

For this compound, the MEP map would reveal the negative potential around the oxygen atoms of the sulfonyl and ester groups, identifying them as primary sites for interaction with electrophiles. Positive potential would likely be found around the hydrogen atoms, particularly those attached to the nitrogen atom of the anilino group. This detailed map of the electrostatic landscape is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and predicting the molecule's reactive behavior.

Spectroscopic Property Prediction and Simulation

Computational methods are also extensively used to predict the spectroscopic properties of molecules, providing a theoretical basis for interpreting experimental spectra.

Vibrational Frequency Calculations and Infrared/Raman Spectral Simulation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the various vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Using DFT, it is possible to calculate the harmonic vibrational frequencies of this compound. These calculations yield a set of frequencies and their corresponding IR and Raman intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data.

The simulated IR and Raman spectra can then be generated. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental spectral bands can be made. This process, often aided by Potential Energy Distribution (PED) analysis, allows researchers to confidently attribute specific peaks in the IR and Raman spectra to particular functional groups and vibrational modes within the molecule. This detailed vibrational analysis confirms the molecular structure and provides insights into its bonding characteristics.

NMR Chemical Shift Prediction and Comparison with Experimental Data

There are no available studies that present predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, nor are there any comparisons with experimentally obtained data. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict ¹H and ¹³C NMR spectra. These theoretical calculations provide valuable insights into the electronic environment of the nuclei and can aid in the structural elucidation of molecules. However, such an analysis for this compound has not been reported.

Analysis of Intramolecular Interactions and Bond Characteristics (e.g., Natural Bond Orbital - NBO analysis)

A detailed analysis of the intramolecular interactions and bond characteristics of this compound using methods like Natural Bond Orbital (NBO) analysis is not found in the current scientific literature. NBO analysis is a powerful tool to investigate charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For a molecule like this compound, NBO analysis could provide insights into the interactions between the phenylsulfonyl group, the anilino moiety, and the acetate (B1210297) group, which would be crucial for understanding its chemical behavior and stability.

Intermolecular Interaction Energy Calculations (e.g., Hydrogen Bonding, Dispersion Interactions)

Specific calculations of intermolecular interaction energies for this compound are not available. Such studies are vital for understanding the solid-state properties of a compound, including its crystal packing and melting point. Computational methods can quantify the strength of various intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern how molecules interact with each other in a condensed phase.

Non-linear Optical (NLO) Property Investigations

There are no dedicated investigations into the non-linear optical (NLO) properties of this compound. NLO materials are of significant interest for applications in optoelectronics and photonics. Computational studies in this area typically involve the calculation of properties like polarizability and hyperpolarizability to predict a molecule's potential as an NLO material. While research has been conducted on the NLO properties of broader classes of sulfonyl and aniline (B41778) derivatives, specific data for this compound is absent.

Advanced Applications in Chemical Science and Materials Engineering

Ethyl 2-[(phenylsulfonyl)anilino]acetate as a Building Block in Organic Synthesis

The reactivity of this compound makes it a valuable intermediate in the construction of elaborate molecular architectures. The presence of multiple functional groups—the ester, the secondary amine, and the sulfonyl group—offers several handles for chemical modification, allowing for its incorporation into a diverse array of more complex molecules.

Synthesis of Complex Organic Molecules and Fine Chemicals

While specific examples detailing the use of this compound in the synthesis of complex organic molecules are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutically active compounds and functional organic materials. The core structure is amenable to reactions such as hydrolysis of the ester to a carboxylic acid, N-alkylation or N-acylation of the aniline (B41778) nitrogen, and various transformations on the aromatic rings. These potential reactions could lead to the synthesis of novel heterocyclic compounds, peptidomimetics, and other fine chemicals with tailored properties.

Precursor for Advanced Sulfonamide Derivatives

The sulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents. This compound serves as a foundational structure for the synthesis of more complex sulfonamide derivatives. By modifying the ethyl acetate (B1210297) portion or the phenyl rings, chemists can systematically alter the steric and electronic properties of the molecule. This allows for the generation of a library of novel sulfonamide compounds that can be screened for various biological activities. The synthesis of such derivatives is a key strategy in modern drug discovery and development.

Potential in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The specific arrangement of molecules in the solid state, known as crystal packing, is crucial for determining the physical properties of a material.

Exploration of Crystal Packing Motifs for Functional Materials

The study of crystal packing in aromatic sulfonamides has revealed several common hydrogen-bonding patterns that dictate their supramolecular assembly. nih.govacs.org These motifs are often classified based on the connectivity of the hydrogen bonds, leading to structures described as dimeric, zigzag, helical, or straight patterns. acs.org The specific conformation of the sulfonamide group and the relative orientation of the aromatic rings play a crucial role in determining which packing motif is adopted. nih.gov

For this compound, the combination of the sulfonamide linkage and the flexible ethyl acetate chain would likely lead to complex and potentially novel packing arrangements. The careful analysis of its crystal structure would provide insights into how these different functional groups cooperate to form a stable lattice. Understanding these motifs is fundamental for the rational design of functional materials, as the crystal packing can influence properties such as solubility, melting point, and even optical and electronic characteristics.

Table 1: Potential Intermolecular Interactions in the Crystal Packing of this compound

Interaction TypeDonor/Acceptor Groups InvolvedPotential Supramolecular Motif
Hydrogen BondingN-H (sulfonamide) and S=O (sulfonamide)Chains, Dimers, Sheets
π-π StackingPhenyl ringsStacked columns
C-H···O InteractionsAromatic/Aliphatic C-H and S=O/C=ONetwork stabilization
Dipole-DipoleEster and Sulfonyl groupsLattice energy contribution

Development of Chemical Probes and Catalytic Ligands (Hypothetical)

While not yet reported, the inherent structural and electronic features of this compound suggest its potential for development into specialized chemical tools such as probes and ligands.

The aniline-derived portion of the molecule could be functionalized to create fluorescent probes. rsc.orgscispace.comnih.govlightpublishing.cnresearchgate.net The introduction of a fluorophore and a specific binding site could yield a molecule that signals the presence of a target analyte through a change in its fluorescence emission. Such probes are invaluable for applications in biological imaging and environmental sensing.

Furthermore, the sulfonamide and aniline nitrogens, along with the carbonyl oxygen of the ester, present potential coordination sites for metal ions. By modifying the molecular scaffold, it is conceivable to design ligands that can bind to a metal center and influence its catalytic activity. Sulfonamide-based ligands have been successfully employed in various catalytic transformations, and the framework of this compound offers a new platform for the design of ligands with unique steric and electronic properties.

Role in Advanced Separation Technologies

Based on a comprehensive review of available scientific literature, there is currently no established or documented role for this compound in the field of advanced separation technologies. Research and publications primarily focus on its synthesis, characterization, and potential applications in other areas of organic and medicinal chemistry.

The structural features of this compound, which include a sulfonyl group, an amino linkage, and an ester functional group, could theoretically offer potential for specific interactions. For instance, the polar nature of the sulfonyl and ester groups might allow for interactions with polar analytes, and the phenyl rings could engage in π-π stacking interactions. Such characteristics are often exploited in the design of stationary phases for chromatography or as components in liquid-liquid extraction systems. However, no studies have been found that specifically investigate or apply this compound for these purposes.

Consequently, without specific research demonstrating its efficacy or application in techniques such as chromatography, solvent extraction, membrane separation, or ion exchange, any discussion of its role would be purely speculative. The scientific community has not yet explored or reported on the utility of this specific compound for advanced separation processes.

Future Research Directions and Perspectives

Investigation of Uncharted Reactivity Patterns and Selective Transformations

Beyond synthesis, the future holds significant promise for exploring the reactivity of the Ethyl 2-[(phenylsulfonyl)anilino]acetate scaffold. The molecule possesses multiple potentially reactive sites, including the aromatic rings, the α-carbon of the glycine (B1666218) unit, and the sulfonamide group itself.

Key areas for investigation include:

α-C–H Functionalization: The α-carbon of the N-aryl glycine moiety is a prime target for functionalization. rsc.org Future studies could employ photoredox or electrocatalytic cross-dehydrogenative coupling (CDC) to introduce new alkyl, aryl, or other functional groups at this position, creating a library of complex unnatural amino acid derivatives. nih.govrsc.org This approach avoids the pre-functionalization of starting materials, offering a highly atom-economical route to molecular diversity. beilstein-journals.orgbeilstein-journals.org

Late-Stage Sulfonamide Modification: The sulfonamide group, often considered a stable and unreactive pharmacophore, is now being viewed as a versatile synthetic handle. researchgate.netacs.org Research could focus on developing methods for the reductive cleavage of the N-S bond in this compound to yield a sulfinate and the free N-aryl glycine ester. researchgate.net This would allow the sulfonamide to be used as a protecting or directing group that can be removed or transformed at a late stage of a synthesis. acs.orgchemrxiv.org

Sulfonamide-Directed C–H Functionalization: The sulfonamide group can act as a directing group to enable site-selective functionalization of the attached phenyl ring. acs.org Future work could explore palladium- or rhodium-catalyzed C-H olefination, arylation, or alkylation at the ortho-position of the phenylsulfonyl ring, providing a powerful tool for decorating the molecular scaffold. acs.org

Transformation TypeTarget SitePotential Outcome
Cross-Dehydrogenative Coupling Glycine α-CarbonSynthesis of unnatural α-amino acid derivatives. rsc.org
Decarboxylative Allylation Glycine Carboxylate (after hydrolysis)Introduction of allyl groups via photoredox catalysis. rsc.org
Reductive N-S Cleavage Sulfonamide N-S BondUnmasking of the N-aryl glycine; generation of sulfinate. researchgate.net
Directed C-H Arylation Phenylsulfonyl Ring (ortho-position)Late-stage diversification of the aromatic core. acs.org

Advanced Computational Modeling for Structure-Property Relationship Prediction

Computational chemistry offers a powerful lens through which to predict the properties and reactivity of this compound, guiding experimental work and accelerating discovery.

Future computational studies could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. daneshyari.comnih.gov By modeling the transition states of potential reactions, DFT can help rationalize observed reactivity and predict the feasibility of new transformations. daneshyari.com Correlating computed quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) with experimental activity can establish quantitative structure-activity relationships (QSAR). researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interaction with biological targets like enzymes or receptors. mdpi.com Understanding the preferred shapes and flexibility of the molecule is crucial, as the sulfonamide group imparts rigidity while the glycine backbone allows for some conformational freedom. kcl.ac.uk

In Silico Screening and Property Prediction: Homology modeling and molecular docking can be used to predict the binding affinity of derivatives against various protein targets, such as carbonic anhydrases or kinases, where sulfonamides are known to be active. nih.govnih.gov Furthermore, computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize the synthesis of derivatives with drug-like characteristics. researchgate.net

Integration into Emerging Fields of Materials Science and Chemical Tool Development

The unique combination of a sulfonamide and an N-aryl glycine ester within one molecule provides exciting opportunities for its use in advanced materials and as a platform for chemical tools.

Promising future applications include:

Polymer and Materials Science: N-aryl glycines are key components of peptoids, a class of peptide mimics with enhanced proteolytic stability. acs.org Oligomers or polymers of this compound could be synthesized to create novel foldamers with unique secondary structures, driven by the steric and electronic influence of the phenylsulfonyl group. acs.org Additionally, N-aryl glycines can serve as polymerization initiators. rsc.org The sulfonamide moiety itself is known to impart pH-sensitivity to polymers, making such materials potentially useful for smart hydrogels or drug delivery systems. researchgate.netrsc.orgrsc.org Polyethyleneimines functionalized with sulfonamides have also been explored for metal chelation. mdpi.com

Chemical Tool Development: The ability to perform late-stage functionalization on the sulfonamide group makes this scaffold an excellent platform for developing chemical probes and tools for drug discovery. acs.orgacs.org For example, the core molecule could be elaborated into a library of compounds for screening, and the sulfonamide could later be converted into a tag for target identification or a reactive group for covalent inhibition.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-[(phenylsulfonyl)anilino]acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection, reaction atmosphere, and purification techniques. Ethyl acetate is a preferred solvent due to its polarity and compatibility with sulfonamide intermediates . A nitrogen atmosphere minimizes oxidation side reactions . Post-reaction purification via silica gel column chromatography (ethyl acetate/methanol gradients) effectively isolates the target compound, as demonstrated in analogous syntheses (yield: 90%) . Monitoring reaction progress with LCMS ([M+H]+ analysis) ensures intermediate formation .

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For monoclinic crystals (space group P2₁/n), unit cell parameters (e.g., a, b, c, β) and refinement using SHELXL-2018/3 validate the structure . Complementary techniques include:
  • LCMS/HPLC : Retention time (e.g., 1.01 minutes under SMD-FA05 conditions) and mass-to-charge ratio ([M+H]+) confirm purity and molecular weight .
  • NMR : ¹H/¹³C NMR spectra resolve aromatic protons (δ 7.2–8.1 ppm) and ester carbonyls (δ 170–175 ppm) .

Q. How can isomer formation during synthesis be addressed?

  • Methodological Answer : Isomer separation requires chromatographic methods. For ethyl α-phenylacetoacetate analogs, silica gel column chromatography with ethyl acetate/hexane (3:1) achieves baseline resolution of keto-enol tautomers . Advanced cases may employ chiral HPLC columns (e.g., Chiralpak® IA) with heptane/ethanol mobile phases, monitored at 254 nm .

Q. What protocols are used to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies involve storing the compound at -20°C (baseline), 4°C, and 25°C with humidity control (40–75% RH). Purity is tracked via HPLC at intervals (0, 1, 3, 6 months). Degradation products (e.g., hydrolyzed esters) are quantified using area normalization .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and intermediates. For example, the sulfonylation step’s activation energy can be calculated to identify rate-limiting stages . Isotopic labeling (e.g., ¹⁸O in ester groups) paired with LC-HRMS traces reaction pathways .

Q. What strategies resolve contradictions in spectral data during structural refinement?

  • Methodological Answer : Cross-validation with multiple techniques is critical. For crystal structures, SHELXL’s L.S. and GOOF parameters assess refinement reliability; values >1.2 indicate data inconsistencies . Discrepancies in NMR shifts may arise from dynamic processes (e.g., rotamers), addressed by variable-temperature NMR (VT-NMR) .

Q. How can researchers develop a robust HPLC method for quantifying trace impurities in this compound?

  • Methodological Answer : Method development involves:
  • Column Selection : C18 columns (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm) separate polar and non-polar impurities .
  • Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile improves peak symmetry.
  • Detection : UV at 220–280 nm captures aromatic and sulfonyl chromophores. Validation includes linearity (R² >0.999), LOD/LOQ (<0.1%), and precision (%RSD <2) .

Q. What biological assays are suitable for profiling the compound’s activity in drug discovery contexts?

  • Methodological Answer :
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR-TK) use ADP-Glo™ reagents to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability at 24–72 hours .
  • Binding Studies : Surface Plasmon Resonance (SPR) quantifies affinity (KD) for target proteins like sulfotransferases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.